1-methanesulfonyl-10H-phenothiazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

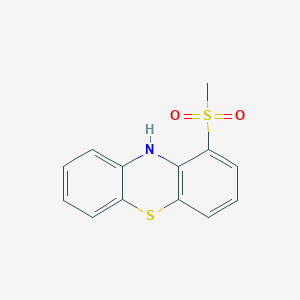

1-methanesulfonyl-10H-phenothiazine is a heterocyclic compound that belongs to the phenothiazine class It is characterized by the presence of a methanesulfonyl group attached to the phenothiazine core

Mecanismo De Acción

Target of Action

1-Methylsulfonyl-10H-phenothiazine, also known as 1-methanesulfonyl-10H-phenothiazine, is a phenothiazine derivative . Phenothiazines are known to have a wide range of targets, including dopamine D2 receptors, histamine H1 receptors, and various adrenergic and cholinergic receptors . .

Mode of Action

Phenothiazines, in general, are known to act as antagonists at various receptor sites, blocking the action of neurotransmitters and thus altering the transmission of nerve impulses . This can lead to a variety of effects depending on the specific receptors involved.

Biochemical Pathways

Phenothiazines are known to interfere with various neurotransmitter systems, potentially affecting a wide range of biochemical pathways .

Result of Action

Phenothiazines are known to have a wide range of effects due to their interaction with various neurotransmitter systems .

Análisis Bioquímico

Biochemical Properties

Phenothiazines, a group of compounds to which 1-methylsulfonyl-10H-phenothiazine belongs, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some phenothiazine derivatives have been shown to have antiproliferative activity against cancer cells

Molecular Mechanism

Phenothiazines are known to have diverse mechanisms of action, including inhibition of D2 dopamine receptors

Metabolic Pathways

Phenothiazines are known to undergo various metabolic reactions, including S-oxidation, aromatic hydroxylation, and N-dealkylation

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-methanesulfonyl-10H-phenothiazine can be synthesized through a multi-step process. One common method involves the following steps:

Starting Material: 2-nitro-4-methylsulfonyl thiophenol.

Hydrogenation Reduction: The nitro group is reduced to an amino group using hydrogenation.

C-N/C-S Coupling Reaction: The resulting 2-amino-4-methylsulfonyl thiophenol undergoes a coupling reaction with o-dichlorobenzene or o-difluorobenzene in the presence of an iron salt catalyst and N,N,N’,N’-tetramethyl-1,8-naphthalenediamine as a ligand.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of iron salts as catalysts helps in reducing the cost and environmental impact of the process .

Análisis De Reacciones Químicas

Types of Reactions

1-methanesulfonyl-10H-phenothiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Substitution: It can participate in substitution reactions where the methanesulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives of this compound.

Substitution: Depending on the nucleophile used, different substituted phenothiazine derivatives can be obtained.

Aplicaciones Científicas De Investigación

1-methanesulfonyl-10H-phenothiazine has a wide range of applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.

Materials Science: The compound’s photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Biological Studies: It is used in studies related to its biological activity against various bacterial and fungal strains.

Comparación Con Compuestos Similares

1-methanesulfonyl-10H-phenothiazine can be compared with other phenothiazine derivatives:

Phenothiazine: The parent compound, phenothiazine, lacks the methanesulfonyl group and has different chemical and biological properties.

Similar Compounds

- Phenothiazine

- Chlorpromazine

- Promethazine

Actividad Biológica

1-Methanesulfonyl-10H-phenothiazine is a derivative of phenothiazine, a class of compounds known for their diverse biological activities, particularly in pharmacology. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and neurodegenerative disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical structure:

- Chemical Formula : C₁₃H₁₁NO₂S₂

- Molecular Weight : 273.36 g/mol

This compound features a phenothiazine core with a methanesulfonyl group, which enhances its solubility and biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Receptor Interaction : It can inhibit various receptors, including dopamine, serotonin, and histamine receptors, which are crucial in neuropharmacology and psychopharmacology .

- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress, a contributing factor in cancer and neurodegenerative diseases .

- Antiproliferative Effects : Research indicates that it can inhibit the proliferation of cancer cells by inducing apoptosis and necrosis through various pathways .

Anticancer Properties

This compound has shown promise in various studies for its anticancer effects:

- Cell Line Studies : In vitro studies have demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including leukemia (L-1210) and colon cancer (SW-948) cells. The antiproliferative activity is comparable to that of cisplatin, a standard chemotherapy drug .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L-1210 | 5.0 | Induction of apoptosis |

| SW-948 | 6.5 | Cell cycle arrest |

Neuroprotective Effects

The compound's neuroprotective properties have been explored in models of neurodegeneration:

- Mechanism : It reduces neuroinflammation by modulating inflammatory cytokines and protecting neuronal cells from oxidative damage .

Case Studies

Several case studies highlight the therapeutic potential of phenothiazine derivatives, including this compound:

- Neurodegenerative Diseases : A study indicated that treatment with phenothiazine derivatives improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and enhancing synaptic plasticity .

- Cancer Treatment : Clinical observations noted that patients treated with phenothiazines showed reduced tumor sizes and improved quality of life indicators when combined with conventional therapies .

Propiedades

IUPAC Name |

1-methylsulfonyl-10H-phenothiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S2/c1-18(15,16)12-8-4-7-11-13(12)14-9-5-2-3-6-10(9)17-11/h2-8,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHOKEKRQVMPKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.